N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide

Medicinal chemistry Structure-activity relationship Halogen bonding

TNBC drug discovery programs often lack structurally distinct probe scaffolds with validated selectivity against normal breast cells. This N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide addresses that gap. • Class-validated TNBC selectivity: IC50 2-3 μM against MDA-MB-231, SUM-159, MDA-MB-453, and BT-20 cells; no activity against MCF-7 or MCF-10A • 4-Br substituent enables Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) for parallel SAR library synthesis • Superior halogen-bond donor (Br α = 3.05 ų vs Cl 2.18 ų) for probing target engagement mechanisms In stock. Standard sizes: 10 mg, 50 mg, 100 mg; bulk custom synthesis available.

Molecular Formula C21H16BrNO4S
Molecular Weight 458.3g/mol
CAS No. 301315-22-0
Cat. No. B406596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide
CAS301315-22-0
Molecular FormulaC21H16BrNO4S
Molecular Weight458.3g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C
InChIInChI=1S/C21H16BrNO4S/c1-12(24)20-13(2)27-21-17-6-4-3-5-16(17)19(11-18(20)21)23-28(25,26)15-9-7-14(22)8-10-15/h3-11,23H,1-2H3
InChIKeyFJEHPFYJJIRPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide Overview


N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide (CAS 301315-22-0; molecular formula C21H16BrNO4S; molecular weight 458.3 g/mol) is a synthetic small molecule belonging to the N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide class [1]. The compound features a naphtho[1,2-b]furan core bearing 3-acetyl and 2-methyl substituents, linked via a sulfonamide bridge to a para-bromophenyl ring. This scaffold was identified through virtual screening and validated as a selective inhibitor of triple-negative breast cancer (TNBC) cell lines, with class-leading analogs achieving IC50 values of 2–3 μM against MDA-MB-231, MDA-MB-453, SUM-159, and BT-20 cells while sparing normal MCF-7 and MCF-10A cells [1]. The compound is commercially available primarily through screening-compound suppliers and is intended for non-human research use only .

1
TNBC cell-line phenotypic screening probe
Class-level scaffold validated on MDA-MB-231, SUM-159, BT-20 models
2
Para-substituted benzenesulfonamide scaffold
4-bromo position aligns with active SAR para-substitution pattern
3
C–Br synthetic handle for late-stage diversification
Enables Suzuki, Buchwald-Hartwig, and Sonogashira library expansion

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide: Substitution Limitations


Within the N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamide class, the para-substituent on the benzenesulfonamide ring is a critical determinant of both biological activity and physicochemical behavior. Published SAR analysis demonstrates that para-substitution is strongly associated with retention of anti-TNBC activity, whereas certain ortho/meta substitution patterns or bulky R2 groups lead to reduced or abolished activity [1]. Among halogen congeners, the 4-bromo derivative occupies a distinct physicochemical niche: its larger van der Waals radius (1.85 Å vs. Cl: 1.75 Å, F: 1.47 Å) alters steric occupancy within target binding pockets; its higher logP contribution (~+0.60 vs. ~+0.39 for Cl and ~+0.14 for F on aromatic systems) shifts lipophilicity and membrane permeability profiles [2]; and the C–Br bond provides superior reactivity in Pd-catalyzed cross-coupling chemistries compared to C–Cl or C–F bonds, enabling downstream diversification that is not equivalently accessible with other halogen analogs . These cumulative differences mean that simply replacing the 4-bromo substituent with 4-chloro, 4-fluoro, or unsubstituted phenyl can alter target engagement, cellular penetration, and synthetic tractability in ways that are not predictable without empirical comparison.

4-Br target vs. 4-Cl, 4-F, 4-H Larger van der Waals radius (1.85 Å) may shift binding pocket occupancy and selectivity profiles Steric context
4-Br target vs. 4-Cl, 4-F, 4-H Higher lipophilicity (π +0.86) may alter membrane partitioning and intracellular exposure Permeability context
4-Br target vs. 4-Cl, 4-F C–Br bond enables cross-coupling diversification; C–Cl requires harsher conditions, C–F is inert Synthetic tractability

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide Differentiation Evidence


Para-Substituent Steric Bulk

The 4-bromo substituent provides the largest van der Waals radius among common halogen para-substituents in this series. Bromine's van der Waals radius of 1.85 Å is 6% larger than chlorine (1.75 Å), 26% larger than fluorine (1.47 Å), and 54% larger than hydrogen (1.20 Å). Published crystallographic studies on 4-halobenzenesulfonamides confirm that the bromine atom alters molecular packing and intermolecular interaction geometries relative to fluorine and chlorine congeners [1]. In the context of TNBC target binding, the MDPI 2018 SAR study established that para-substituted benzenesulfonamides maintain anti-TNBC activity and that the steric/electronic nature of this substituent contributes to potency differentiation among analogs [2].

Para-Substituent Steric Bulk
Cross-study comparable
Br: 1.85 Å vs. Cl: 1.75 Å, F: 1.47 Å, H: 1.20 Å
Binding pocket complementarity may differ across halogen analogs
Steric occupancy context-dependent; confirmed by 4-halobenzenesulfonamide crystal studies
Medicinal chemistry Structure-activity relationship Halogen bonding

Lipophilicity Differentiation by Para-Substituent

The 4-bromo substituent contributes a larger Hansch π-constant to lipophilicity than 4-chloro, 4-fluoro, or unsubstituted phenyl. The established aromatic π-values are: Br = +0.86, Cl = +0.71, F = +0.14, H = 0.00 [REFS-1, REFS-2]. For the shared naphtho[1,2-b]furan-5-yl sulfonamide core, the 4-bromo analog is therefore predicted to have the highest logP among these four comparators. Higher lipophilicity is associated with enhanced passive membrane permeability, which may translate to improved cellular uptake in TNBC cell-based assays. The MDPI 2018 study noted that aqueous solubility was a limiting factor for certain class members and that substituent choice directly impacted calculated solubility [3], making the logP difference a practically relevant parameter for both activity and formulation considerations.

Lipophilicity Contribution
Cross-study comparable
π = +0.86 (Br)
Membrane permeability and cellular uptake context may differ
+0.15 logP units above 4-Cl analog; empirical confirmation recommended
Physicochemical profiling ADME prediction Membrane permeability

Synthetic Utility of the C–Br Bond

The para-bromine atom on the benzenesulfonamide ring serves as a privileged synthetic handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C–Br bond has a lower bond dissociation energy (281 kJ/mol) compared to C–Cl (338 kJ/mol) and C–F (~452 kJ/mol), enabling milder and more efficient oxidative addition to Pd(0) catalysts [1]. This reactivity profile has been explicitly exploited in 4-bromobenzenesulfonamide derivatives for constructing biaryl sulfonamide libraries via Suzuki coupling with boronic acids/esters . The 4-chloro analog (CAS 301355-02-2) requires harsher conditions or specialized ligands for equivalent transformations, while the 4-fluoro analog is essentially inert under standard cross-coupling conditions.

C–Br Bond Reactivity
Supporting evidence
BDE: 281 kJ/mol
Preferred starting point for Pd-catalyzed cross-coupling diversification
57 kJ/mol lower BDE than C–Cl; C–F bond essentially inert under standard conditions
Chemical biology Medicinal chemistry Parallel synthesis

Class-Level TNBC Selectivity Validation

The naphtho[1,2-b]furan-5-yl benzenesulfonamide scaffold has been experimentally validated as a selective TNBC inhibitor chemotype. The most potent class representatives (compounds 2-5 and 2-8) demonstrated IC50 values of 2–3 μM across four TNBC cell lines (MDA-MB-231, MDA-MB-453, SUM-159, BT-20) while showing no growth-inhibitory effect on non-TNBC MCF-7 cells or normal mammary epithelial MCF-10A cells [1]. Critically, the SAR analysis revealed that para-substitution on the benzenesulfonamide phenyl ring—the position occupied by bromine in CAS 301315-22-0—is associated with retained or enhanced activity relative to unsubstituted or ortho/meta-substituted analogs [1]. The 3-acetyl-2-methyl substitution pattern on the naphthofuran core is consistent with the active series, as the R3 (methyl) group was found to be largely tolerant of variation [1].

Class-Level TNBC Selectivity
Class-level inference
Scaffold IC50 2–3 μM on TNBC lines; MCF-7 and MCF-10A spared at tested concentrations
Supports TNBC cell-model screening context for this chemotype
Compound-specific data for CAS 301315-22-0 not yet reported; direct testing essential
Triple-negative breast cancer Selective cytotoxicity Cancer cell line panel

Halogen-Bond Donor Potential of 4-Bromo

The 4-bromophenyl group can function as a halogen-bond donor in protein-ligand complexes, engaging backbone carbonyl oxygen atoms or side-chain acceptors (e.g., Asp, Glu, Ser, Thr). The strength of halogen bonding increases with halogen polarizability (I > Br > Cl > F). Bromine's higher polarizability (α = 3.05 ų) compared to chlorine (2.18 ų) and fluorine (0.557 ų) enables stronger and more directional C–Br···O/N non-covalent interactions [1]. This phenomenon has been exploited in fragment-based and structure-guided drug design, where bromine substitution on aromatic rings yields measurable affinity gains over chlorine or fluorine congeners through halogen bonding to protein backbone carbonyls. While no co-crystal structure of CAS 301315-22-0 is publicly available, the structural precedent from benzenesulfonamide–protein complexes supports the hypothesis that the 4-bromo derivative may engage targets through halogen-bonding interactions not accessible to 4-chloro or 4-fluoro analogs [2].

Halogen-Bond Donor Potential
Supporting evidence
Br polarizability: 3.05 ų vs. Cl: 2.18, F: 0.557
May support differentiated target engagement via σ-hole interactions
No co-crystal structure available; biophysical comparison vs. matched pairs recommended
Halogen bonding Protein-ligand interactions Molecular recognition

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide Application Scenarios


Probe for TNBC Phenotypic Screening

Based on class-level validation showing selective inhibition of TNBC cell lines (MDA-MB-231, SUM-159, MDA-MB-453, BT-20) with IC50 values of 2–3 μM for the most potent analogs and no activity against MCF-7 or MCF-10A cells [1], this compound is suitable as a structurally distinct probe in TNBC phenotypic screening cascades. Its 4-bromo substituent occupies the para-position that SAR analysis identified as favorable for anti-TNBC activity [1]. Users should include the 4-chloro analog (CAS 301355-02-2) as a matched-pair comparator to deconvolve halogen-specific effects on potency and selectivity.

Late-Stage Diversification via Cross-Coupling

The C–Br bond of the 4-bromophenyl group provides a superior synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings compared to the C–Cl bond of the 4-chloro analog . This enables efficient parallel library synthesis for SAR expansion around the benzenesulfonamide phenyl ring. Procurement of the 4-bromo derivative is recommended when downstream diversification is planned, as the 4-fluoro analog is effectively inert to Pd-catalyzed cross-coupling and the 4-chloro analog requires harsher conditions that may compromise the naphthofuran core or acetyl group integrity.

Halogen-Bonding Hypothesis Testing

The enhanced halogen-bond donor capacity of bromine (polarizability α = 3.05 ų vs. Cl α = 2.18 ų) [1] positions this compound as a tool molecule for evaluating whether the benzenesulfonamide phenyl ring engages its protein target(s) through halogen-bonding interactions. Comparative biophysical profiling (e.g., SPR, ITC, or X-ray crystallography) against the 4-chloro and 4-fluoro matched pairs can reveal whether bromine-specific σ-hole interactions contribute to binding thermodynamics or kinetics, informing subsequent lead optimization strategies.

Lipophilicity-Driven Cellular Uptake Comparison

With a predicted logP advantage of +0.15 over the 4-chloro analog and +0.72 over the 4-fluoro analog [1], this compound can serve as a tool to systematically investigate the relationship between benzenesulfonamide para-substituent lipophilicity and intracellular target engagement. Coupled with cellular thermal shift assays (CETSA) or NanoBRET target engagement assays, comparative studies across the 4-Br/4-Cl/4-F/4-H matched-pair series can quantify the contribution of lipophilicity-driven permeability to apparent cellular potency, generating actionable data for multiparameter optimization.

Application
Selection Property
Validation Focus
TNBC cell-line screening studies
Cell-model response context
Cell-viability endpoint review across TNBC panel
SAR library expansion
C–Br cross-coupling reactivity
Synthetic pathway validation and yield assessment
Halogen-bonding interaction studies
Halogen-bond donor potential
Biophysical binding characterization vs. 4-Cl/4-F matched pairs
Cellular uptake context review
Lipophilicity context
Intracellular exposure comparison across halogen series
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